molecular formula C24H23FN4O4 B6552552 [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040655-73-9

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552552
CAS No.: 1040655-73-9
M. Wt: 450.5 g/mol
InChI Key: WUEBJGVBWKPFOK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains an oxazole ring (a five-membered ring containing an oxygen and a nitrogen) and a triazole ring (a five-membered ring containing three nitrogens). These rings are likely to contribute to the compound’s chemical reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The oxazole and triazole rings are aromatic and thus relatively stable, but they can participate in reactions under certain conditions. The ester group could undergo hydrolysis or other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the oxazole and triazole rings could influence its polarity, solubility, and stability .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could be of interest in various fields, depending on its properties and reactivity. Further studies could explore its potential applications in areas such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4/c1-5-31-21-9-7-6-8-18(21)23-26-20(16(4)33-23)13-32-24(30)22-15(3)29(28-27-22)17-11-10-14(2)19(25)12-17/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEBJGVBWKPFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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